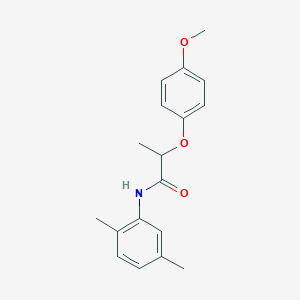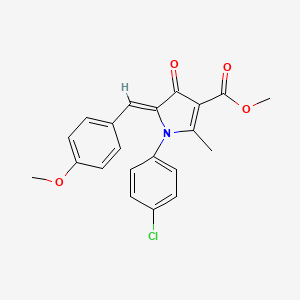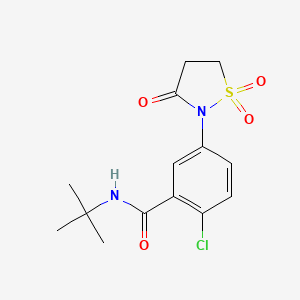
4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as dimesna, is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It is a sulfhydryl compound that has shown to have antioxidant and cytoprotective properties.
作用机制
Dimesna exerts its cytoprotective effect by scavenging free radicals and reducing the formation of toxic metabolites of anticancer drugs. It also enhances the glutathione system, which plays a crucial role in detoxification processes. Dimesna has been shown to inhibit the formation of acrolein, a toxic metabolite of ifosfamide, by forming a stable adduct with it. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have anti-inflammatory properties, which may contribute to its cytoprotective effect.
Biochemical and Physiological Effects:
Dimesna has been shown to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide, by reducing the formation of toxic metabolites and scavenging free radicals. It has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna has a low toxicity profile and is generally well-tolerated by patients.
实验室实验的优点和局限性
Dimesna has several advantages for lab experiments, including its cytoprotective effect and antioxidant properties. It is also easy to synthesize and has a low toxicity profile. However, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations, including its potential to interfere with the efficacy of anticancer drugs by reducing their toxicity. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may have different effects depending on the type of cancer and the stage of the disease.
未来方向
There are several future directions for the research on 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One potential direction is to investigate the use of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other cytoprotective agents to enhance its efficacy. Another direction is to investigate the potential of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
Conclusion:
Dimesna is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It has a cytoprotective effect and antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna is easy to synthesize and has a low toxicity profile. However, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
合成方法
Dimesna can be synthesized by reacting 2,3-dimethoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide and then oxidizing the resulting compound with hydrogen peroxide. The final product is obtained by recrystallization from ethanol.
科学研究应用
Dimesna has been extensively studied for its therapeutic potential in various medical fields, including oncology, nephrology, and urology. It is used as a cytoprotective agent in chemotherapy to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide. It is also used in the treatment of radiation-induced cystitis and hemorrhagic cystitis. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
属性
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-5-3-4-6(9(7)17-2)8-10(11)13-18(14,15)12-8/h3-5,8,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDMAKTYKHLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)

![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide](/img/structure/B5202754.png)
![1-benzyl-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202761.png)
![(cyclopropylmethyl){[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5202768.png)
![2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide](/img/structure/B5202778.png)
![4-[(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5202782.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5202788.png)